molecular formula C8H11NO B2852391 N-benzyl-N-methylhydroxylamine CAS No. 3555-72-4

N-benzyl-N-methylhydroxylamine

Cat. No. B2852391
CAS RN: 3555-72-4
M. Wt: 137.182
InChI Key: NCLWMRHNDKORFM-UHFFFAOYSA-N
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Description

“N-benzyl-N-methylhydroxylamine” is a chemical compound. It is a derivative of hydroxylamine where a methyl group replaces one of the hydrogens of the amino group .


Molecular Structure Analysis

The molecular formula of “N-benzyl-N-methylhydroxylamine” is C8H11NO . The exact structure can be visualized using molecular visualization tools like MolView or ChemSpider .

Scientific Research Applications

  • Stereocontrolled Synthesis of Beta-Amino Acids : N-benzyl- and N-methylhydroxylamine are used in the stereoselective synthesis of new beta-amino acids. Theoretical calculations suggest a concerted cycloaddition mechanism, aligning with observed stereospecificity. This process facilitates the creation of important building blocks in peptide synthesis (Moglioni et al., 2002).

  • Magnetic Nonequivalence Studies in NMR : Investigations of magnetic nonequivalence in low-temperature nuclear magnetic resonance (NMR) spectra of N-benzyl-N-methylhydroxylamine provide insights into molecular structure and behavior, contributing to the understanding of molecular dynamics in solution (Griffith et al., 1971).

  • Reactions with Nitrous and Perchloric Acid : N-tritylhydroxylamines, including N-benzyl derivatives, have been studied for their reactions with nitrous and perchloric acid. These reactions yield insights into the stability and reactivity of hydroxylamine derivatives, which are relevant in various chemical syntheses (Canle et al., 2001).

  • Senescence Delay in Human Lung Fibroblasts : Research shows that N-benzyl hydroxylamine compounds, among other N-hydroxylamines, are effective in delaying senescence in human lung fibroblasts. This finding is important for understanding cellular aging and developing potential therapeutic strategies (Atamna et al., 2000).

  • Analytical Applications : N-benzyl-N-methylhydroxylamine and its derivatives are utilized in analytical chemistry for their reactivity with various metal ions, aiding in the detection and quantification of these metals in various samples (Shendrikar, 1969).

  • Electrosynthesis of N-methylhydroxylamine : The electroreduction of nitromethane to N-methylhydroxylamine is an efficient process with applications in the synthesis of various organic compounds. This method offers advantages in terms of yield and environmental impact (Gómez, 1991).

  • Gravimetric Determination of Molybdenum : N-benzyl-N-methylhydroxylamine derivatives are used in the gravimetric analysis of molybdenum, allowing for its accurate quantification and separation from other metals, which is crucial in various industrial and research contexts (Sinha & Shome, 1961).

properties

IUPAC Name

N-benzyl-N-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLWMRHNDKORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902720
Record name NoName_3269
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylhydroxylamine

Citations

For This Compound
32
Citations
DL Griffith, BL Olson, JD Roberts - Journal of the American …, 1971 - ACS Publications
Reinvestigation of the low-temperature nmr spectra of A-benzyl-A-methylhydroxylamine and A-benzyl-A-methylchloramine in acetone-da at 100 MHz has revealed magnetic …
Number of citations: 53 pubs.acs.org
CL Perrin, JD Thoburn, S Elsheimer - The Journal of Organic …, 1991 - ACS Publications
… Initial studies on N-benzyl-N-methylhydroxylamine were performed in 3-ethylpyridine or acetone-d6, but these were not optimum. Subsequently, dimethylformamide was chosen as …
Number of citations: 28 pubs.acs.org
MIM Wazeer, HP Perzanowski… - Journal of the Chemical …, 1997 - pubs.rsc.org
A series of trisubstituted hydroxylamine derivatives, both cyclic and acyclic, has been prepared. The energy barriers in these hydroxylamines are found to be dominated either by …
Number of citations: 5 pubs.rsc.org
R Sakae, K Hirano, T Satoh, M Miura - Angewandte Chemie, 2015 - Wiley Online Library
… N-Benzyl-N-methylhydroxylamine 2 c was also a suitable substrate for this asymmetric transformation (3 ac, 69 %, 94:6 er; entry 3). The chiral Cu catalyst also effectively enabled the …
Number of citations: 125 onlinelibrary.wiley.com
DL Griffith, JD Roberts - Journal of the American Chemical Society, 1965 - ACS Publications
Investigation of the low-temperature nmr spectrum of N-benzyl-0, N-dimethylhydroxylamine has permitted a determination of the rateand activation energy for nitrogen inversion. The …
Number of citations: 119 pubs.acs.org
TH Zauche, JH Espenson - Inorganic Chemistry, 1997 - ACS Publications
… By a similar method, N-benzyl-N-methylhydroxylamine gave but 55% nitrone. This nitrone, N-methylene-N-benzylamine N-oxide, is subject to the hydrolysis reaction shown in eq 7. The …
Number of citations: 40 pubs.acs.org
P Prakash, E Gravel, DV Nguyen… - …, 2017 - Wiley Online Library
… hydroxylamines were also efficiently oxidized with the RhCNT hybrid, including N-benzyl-N-phenylhydroxylamine (1 f; Table 2, entry 6) and N-benzyl-N-methylhydroxylamine (1 g; Table …
C Ye, H Zhu, Z Chen - The Journal of Organic Chemistry, 2014 - ACS Publications
… Notably, acyclic O-benzoyl-N-benzyl-N-methylhydroxylamine, a synthetic equivalent of a secondary amine, can participate in the reaction without difficulty, and the expected product (4j) …
Number of citations: 76 pubs.acs.org
A Hassan - 1996 - search.proquest.com
A multitude of nitrones are prepared by the condensation of aldehydes and hydroxylamines, which on reduction with NaBH $\sb4 $ gave the required hydroxylamines. The barriers to …
Number of citations: 4 search.proquest.com
H Yoon, Y Lee - The Journal of Organic Chemistry, 2015 - ACS Publications
… Compound 4ad was synthesized according to general procedure A using O-benzoyl-N-benzyl-N-methylhydroxylamine (3d, 0.500 mmol) as an orange oil in 92% yield (109 mg, 0.460 …
Number of citations: 41 pubs.acs.org

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